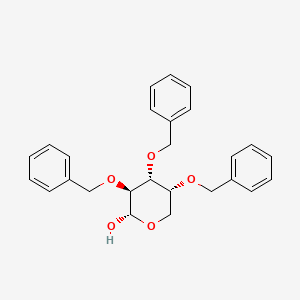
(2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol is a complex organic compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by the presence of three benzyloxy groups attached to a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an important molecule in stereoselective synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol typically involves the protection of hydroxyl groups and the formation of the tetrahydropyran ring. One common method involves the use of benzyl chloride as a protecting group for the hydroxyl groups. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The protected intermediate is then subjected to cyclization to form the tetrahydropyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization to ensure high purity .
化学反応の分析
Types of Reactions
(2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding the corresponding alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction can yield benzyl alcohol .
科学的研究の応用
(2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the field of carbohydrate chemistry.
Biology: The compound is used in the study of enzyme-substrate interactions and as a model compound for studying stereoselective reactions.
作用機序
The mechanism of action of (2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the binding affinity and specificity of the compound. The tetrahydropyran ring provides a rigid framework that can enhance the selectivity of the compound for its target.
類似化合物との比較
Similar Compounds
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound has a similar tetrahydropyran ring structure but with different substituents, such as a phenylthio group.
Methyl (2S,3S,4S,5S,6S)-6-((1S,2S,3S,4R,5R)-3-(acetyloxy)-4-azido-6,8-dioxabicyclo[3.2.1]oct-2-yl)methyl-4,5-bis(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylate: This compound also contains benzyloxy groups and a tetrahydropyran ring but with additional functional groups that confer different chemical properties.
Uniqueness
The uniqueness of (2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol lies in its specific stereochemistry and the presence of three benzyloxy groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C26H28O5 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26+/m1/s1 |
InChIキー |
HTSKDJMXBBFKKG-XPGKHFPBSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H]([C@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
正規SMILES |
C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


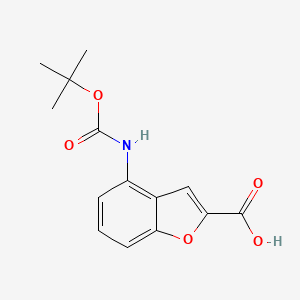
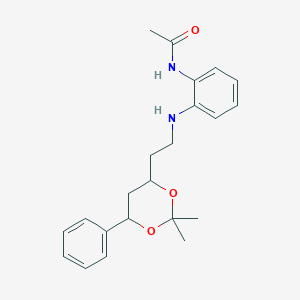
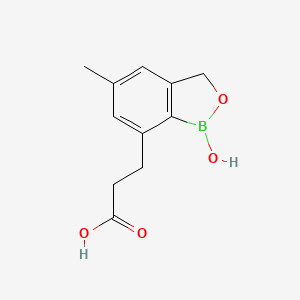
![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)

![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)

![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)

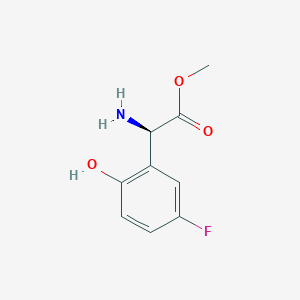

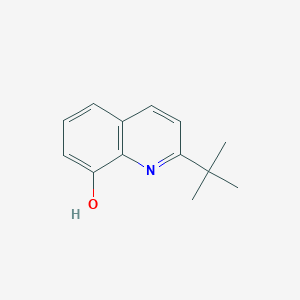
![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)
